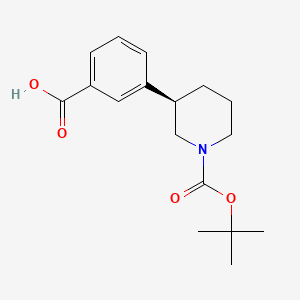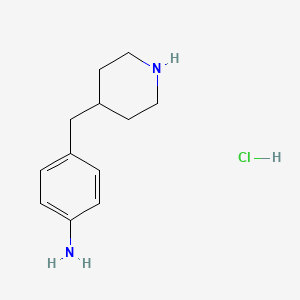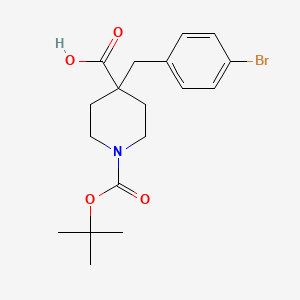
1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is a chemical compound with a complex structure that includes a piperidine ring, a bromobenzyl group, and a carboxylic acid group protected by a Boc (tert-butoxycarbonyl) group
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound typically begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamine.
Bromobenzyl Introduction: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where 4-bromobenzyl chloride reacts with the protected piperidine.
Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a suitable carboxylating agent, such as carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The bromobenzyl group can be reduced to form a phenyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst; conditions include anhydrous solvents and controlled temperatures.
Substitution: Reagents like alkyl halides or amines; conditions include polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Alkylated or aminated piperidines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
4-N-Boc-piperidine: Similar structure but lacks the bromobenzyl group.
N-Boc-4-bromobenzylamine: Similar to the target compound but has an amine group instead of a carboxylic acid group.
1-(4-Bromobenzyl)piperazine: Similar to the target compound but has a piperazine ring instead of a piperidine ring.
Uniqueness: 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, a bromobenzyl group, and a protected carboxylic acid group
属性
IUPAC Name |
4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUMDGADQJSSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
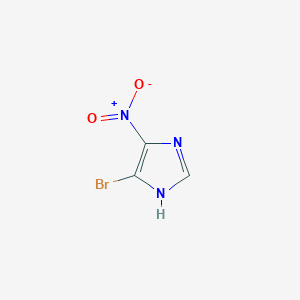
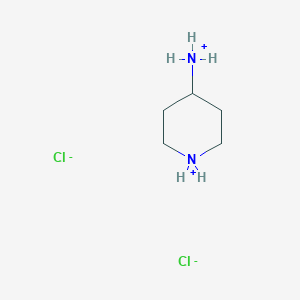
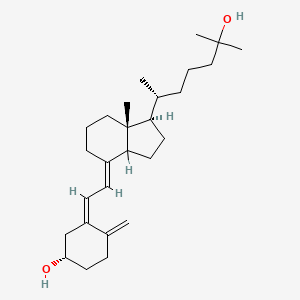
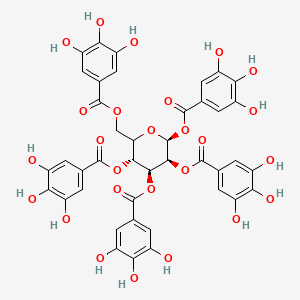
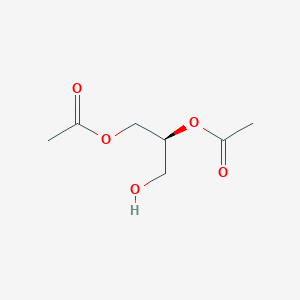
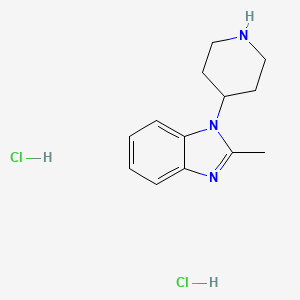
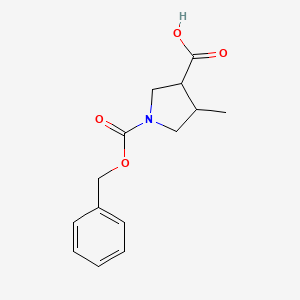
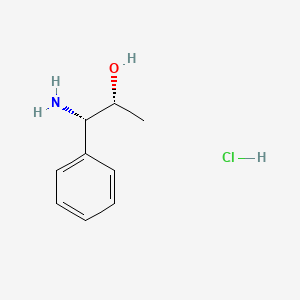
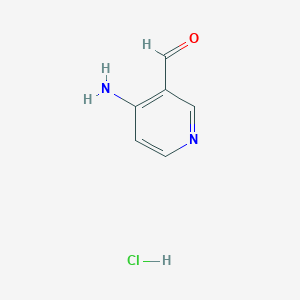
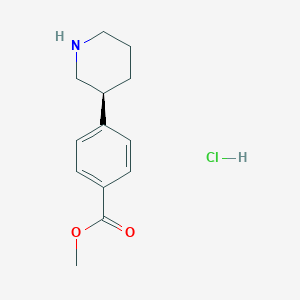
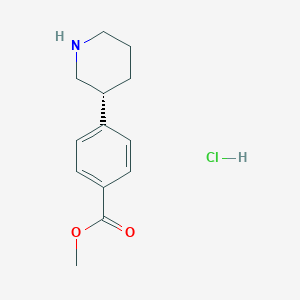
![4-[(3R)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID](/img/structure/B7805514.png)
